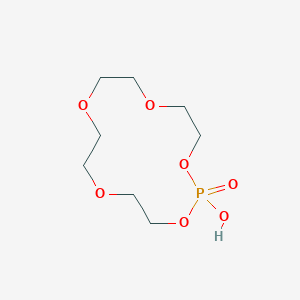![molecular formula C15H20O3 B14308275 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one CAS No. 111651-85-5](/img/structure/B14308275.png)
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a hexyloxy group and a hydroxyprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one typically involves the reaction of 3-(hexyloxy)benzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one can be compared with similar compounds such as:
1-[3-(Methoxy)phenyl]-3-hydroxyprop-2-en-1-one: Similar structure but with a methoxy group instead of a hexyloxy group.
1-[3-(Ethoxy)phenyl]-3-hydroxyprop-2-en-1-one: Contains an ethoxy group instead of a hexyloxy group.
1-[3-(Butoxy)phenyl]-3-hydroxyprop-2-en-1-one: Features a butoxy group instead of a hexyloxy group.
The uniqueness of this compound lies in its hexyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity, making it distinct from its analogs.
Propiedades
Número CAS |
111651-85-5 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-(3-hexoxyphenyl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-11-18-14-8-6-7-13(12-14)15(17)9-10-16/h6-10,12,16H,2-5,11H2,1H3 |
Clave InChI |
UZCGCZYUXGVKMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1)C(=O)C=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


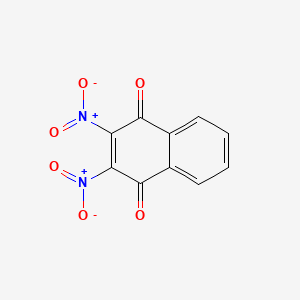
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)

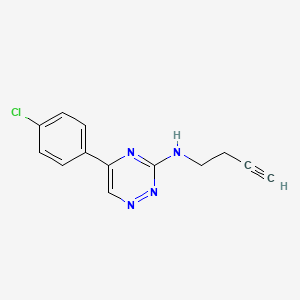

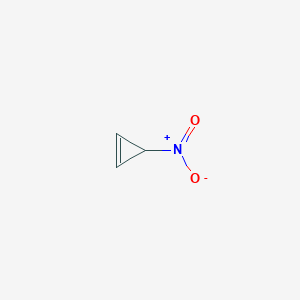
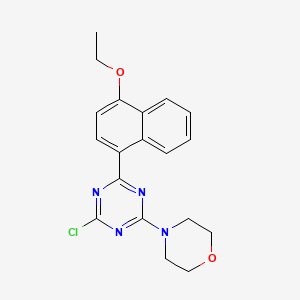
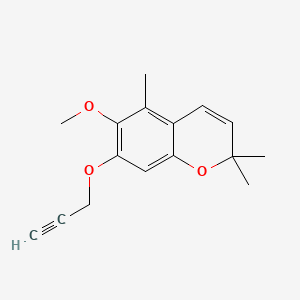
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)

